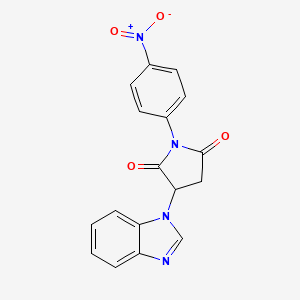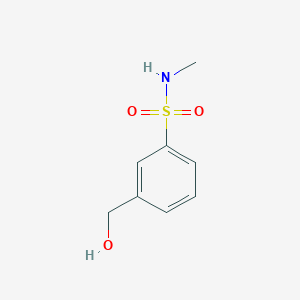
3-(Hydroxymethyl)-n-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxymethyl)-n-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound features a hydroxymethyl group attached to a benzene ring, which is further substituted with a methyl group and a sulfonamide group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-n-methylbenzenesulfonamide typically involves the reaction of n-methylbenzenesulfonamide with formaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate, which is then hydroxymethylated to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-(Hydroxymethyl)-n-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: The major product is 3-(Carboxymethyl)-n-methylbenzenesulfonamide.
Reduction: The major product is n-methylbenzenesulfonamide.
Substitution: The major products depend on the substituent introduced, such as 3-(Chloromethyl)-n-methylbenzenesulfonamide or 3-(Methylmethyl)-n-methylbenzenesulfonamide.
科学研究应用
3-(Hydroxymethyl)-n-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new pharmaceutical agents, particularly in the design of sulfonamide-based drugs.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 3-(Hydroxymethyl)-n-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their growth inhibition. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
n-Methylbenzenesulfonamide: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
3-(Hydroxymethyl)benzenesulfonamide: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
3-(Hydroxymethyl)-n-ethylbenzenesulfonamide: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
3-(Hydroxymethyl)-n-methylbenzenesulfonamide is unique due to the presence of both hydroxymethyl and methyl groups on the benzene ring, which imparts distinct chemical and biological properties
属性
分子式 |
C8H11NO3S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC 名称 |
3-(hydroxymethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-9-13(11,12)8-4-2-3-7(5-8)6-10/h2-5,9-10H,6H2,1H3 |
InChI 键 |
NCECLQXRSSTSQC-UHFFFAOYSA-N |
规范 SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline](/img/structure/B13878541.png)
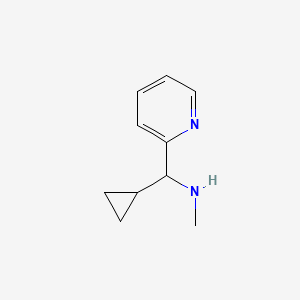
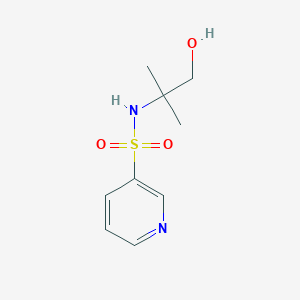
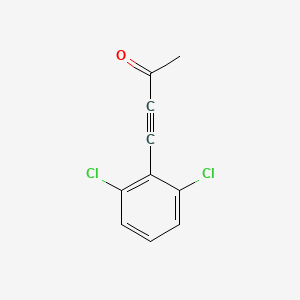
![Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13878563.png)
![3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)
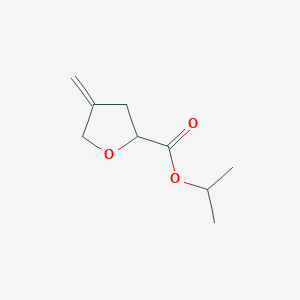
![5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B13878568.png)
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(pyrrolidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13878572.png)
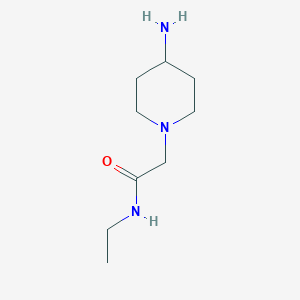
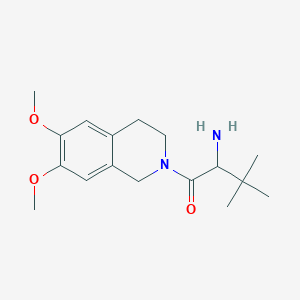
![N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13878594.png)
![2-phenylmethoxy-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13878596.png)
